molecular formula C20H22Cl2N2O3 B13733308 (+-)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride CAS No. 33422-58-1

(+-)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride

Cat. No.: B13733308
CAS No.: 33422-58-1
M. Wt: 409.3 g/mol
InChI Key: MLDRGBDROVDETR-UHFFFAOYSA-N
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Description

(±)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzoyl and aminobenzoyloxy groups, as well as a chlorine atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

    Introduction of Benzoyl and Aminobenzoyloxy Groups: The benzoyl group can be introduced via Friedel-Crafts acylation, while the aminobenzoyloxy group can be added through nucleophilic substitution reactions.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(±)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of benzoyl derivatives.

    Reduction: Formation of piperidine alcohols or amines.

    Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

(±)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (±)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-benzoylpiperidine: Lacks the aminobenzoyloxy and chlorine substituents.

    3-Benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine: Lacks the methyl group.

    1-Methyl-3-(o-chloro-p-aminobenzoyloxy)piperidine: Lacks the benzoyl group.

Uniqueness

(±)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

33422-58-1

Molecular Formula

C20H22Cl2N2O3

Molecular Weight

409.3 g/mol

IUPAC Name

(3-benzoyl-1-methylpiperidin-1-ium-3-yl) 4-amino-2-chlorobenzoate;chloride

InChI

InChI=1S/C20H21ClN2O3.ClH/c1-23-11-5-10-20(13-23,18(24)14-6-3-2-4-7-14)26-19(25)16-9-8-15(22)12-17(16)21;/h2-4,6-9,12H,5,10-11,13,22H2,1H3;1H

InChI Key

MLDRGBDROVDETR-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCCC(C1)(C(=O)C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3)N)Cl.[Cl-]

Origin of Product

United States

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